2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside
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Overview
Description
2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside is a complex organic compound that belongs to the class of flavonoid glycosides. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It is commonly found in various plants and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside typically involves the glycosylation of a flavonoid aglycone with a sugar moiety. One common method involves the use of a glycosyl donor, such as a glucopyranosyl bromide, in the presence of a Lewis acid catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as plant materials. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the desired compound. Advanced methods like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Reduced flavonoid glycosides.
Substitution: Alkylated or acylated flavonoid glycosides.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: Another flavonoid glycoside with comparable biological activities.
Catechin: A flavonoid found in tea with potent antioxidant effects.
Uniqueness
2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside is unique due to its specific glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids. Its distinct molecular structure also allows for unique interactions with biological targets, potentially leading to different therapeutic effects .
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 |
InChI Key |
PEFNSGRTCBGNAN-MKJMBMEGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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